N-(3-(1H-imidazol-1-yl)propyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide
Description
Properties
IUPAC Name |
2-(1,2-dimethylindol-3-yl)-N-(3-imidazol-1-ylpropyl)-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c1-13-16(14-6-3-4-7-15(14)21(13)2)17(23)18(24)20-8-5-10-22-11-9-19-12-22/h3-4,6-7,9,11-12H,5,8,10H2,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVGQZDAUDRACJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)NCCCN3C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>48.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24815849 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Biological Activity
N-(3-(1H-imidazol-1-yl)propyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its structure, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This molecular configuration allows for various interactions with biological targets, particularly in the context of antimicrobial and anticancer activities.
1. Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit varying degrees of antimicrobial activity. For instance, related imidazole-indole derivatives have shown weak inhibition against pathogens like Staphylococcus aureus and Candida neoformans. The Minimum Inhibitory Concentration (MIC) values for these compounds were reported to be around 16 µg/mL against C. neoformans, indicating moderate activity .
2. Cytotoxicity
In assessing cytotoxic effects, studies have shown that certain derivatives do not exhibit significant toxicity towards human embryonic kidney cells (HEK293). For example, the selectivity index (SI) for some compounds was found to be favorable, suggesting a low toxicity profile while maintaining antimicrobial efficacy .
3. Antiparasitic Activity
Preliminary investigations into antiparasitic properties revealed that some derivatives of this compound class demonstrate moderate activity against Trypanosoma brucei and Leishmania donovani, with IC50 values around 500 µM . These findings suggest potential for further exploration in parasitic disease treatment.
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Cell Type | MIC/IC50 Value | Reference |
|---|---|---|---|
| Antimicrobial | C. neoformans | 16 µg/mL | |
| Cytotoxicity | HEK293 | IC50 > 32 µg/mL | |
| Antiparasitic | T. brucei | IC50 ~ 500 µM |
Case Studies
In one study, a series of imidazole and indole derivatives were synthesized and screened for their antimicrobial properties. Among these, several exhibited promising activity against MRSA strains with MIC values significantly lower than those of standard antibiotics . This highlights the potential of the imidazole-indole scaffold as a basis for developing new antimicrobial agents.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of N-(3-(1H-imidazol-1-yl)propyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide. For instance, derivatives of similar structures have shown promising results against various cancer cell lines:
| Compound | Cancer Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| 5r | HepG2 | 10.56 ± 1.14 | Induces apoptosis via caspase activation |
| MCF7 | Not specified | Not specified | |
| HeLa | Not specified | Not specified |
The compound's mechanism of action involves the induction of apoptosis through activation of caspases, particularly caspase-8, which is crucial for programmed cell death in cancer cells .
Antimicrobial Properties
In addition to its anticancer effects, compounds with similar imidazole and indole functionalities have been evaluated for their antimicrobial activities. Studies indicate that these compounds exhibit significant inhibition against various bacterial strains and fungi, suggesting their potential as broad-spectrum antimicrobial agents .
Case Studies
Case Study 1: Anticancer Evaluation
A study conducted on a series of N-substituted acetamides demonstrated that certain derivatives exhibited potent cytotoxicity against human cancer cell lines such as HepG2 and MCF7. The evaluation included both in vitro and in vivo assessments, revealing that specific structural modifications enhanced their anticancer efficacy .
Case Study 2: Antimicrobial Assessment
Another investigation focused on the synthesis and biological evaluation of related compounds indicated effective antimicrobial activity against Mycobacterium tuberculosis and other pathogens. The study utilized various assays to determine minimum inhibitory concentrations (MICs), showcasing the compound's potential as a therapeutic agent in infectious diseases .
Comparison with Similar Compounds
Data Table: Structural and Functional Comparison
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
